Amabiline
Overview
Description
Amabiline is a pyrrolizidine alkaloid first isolated in 1967 from the plant Cynoglossum amabile . It is also found in the seeds and flowers of borage (Borago officinalis) and in borage seed oil . Chemically, this compound is the ester derived from viridifloric acid and supinidine . This compound is known for its hepatotoxic properties, which may contribute to liver damage when borage or its seed oil is consumed .
Mechanism of Action
Target of Action
Amabiline is a pyrrolizidine alkaloid It’s known that pyrrolizidine alkaloids generally exert their effects on the liver, causing hepatotoxicity .
Mode of Action
It is known to be hepatotoxic, suggesting that it interacts with liver cells and potentially disrupts normal cellular functions
Biochemical Pathways
Given its hepatotoxic nature, it can be inferred that it likely interferes with normal liver function and metabolism . This could involve a variety of biochemical pathways, particularly those related to detoxification and the metabolism of other substances within the body.
Pharmacokinetics
As a pyrrolizidine alkaloid, it is likely absorbed through ingestion and distributed throughout the body, with a particular affinity for the liver
Result of Action
This compound is known to be hepatotoxic, meaning it can cause liver damage This is a significant molecular and cellular effect of its action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, could potentially affect the absorption and metabolism of this compound. Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence the effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of amabiline involves a convergent, enantioselective approach that proceeds in 15 steps with a 6.2% overall yield . The synthesis features novel methodology to construct the unsaturated pyrrolizidine or supinidine core . The process includes the use of palladium-catalyzed enantioselective dearomative cyclization, which is crucial for the reactivity and enantioselectivity .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Amabiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for diverse reactivity, particularly in forming esters and other derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include potassium tert-butoxide, diethyl ether, and various solvents like dimethyl sulfoxide (DMSO) . Reaction conditions often involve controlled temperatures and the use of catalysts to achieve the desired chemoselectivity .
Major Products: The major products formed from reactions involving this compound include its esters and derivatives, which are often used in further synthetic applications .
Scientific Research Applications
Amabiline has several scientific research applications due to its biological activities. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties . Additionally, this compound exhibits cardiovascular effects, ganglionic action, and acetylcholinesterase inhibition . These properties make it a valuable compound in medicinal chemistry and pharmacology research.
Comparison with Similar Compounds
- Lycopsamine
- Intermedine
- Echinatine
- Rinderine
- Indicine
- Supinine
Amabiline’s distinct chemical structure and biological properties make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWTOSBCBKXOR-WHOFXGATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939241 | |
Record name | Amabiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17958-43-9 | |
Record name | [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17958-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amabiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMABILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6G8EU69E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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